ACPT-I
Übersicht
Beschreibung
Diese Rezeptoren sind an der Modulation der glutamatergen Übertragung im zentralen Nervensystem beteiligt, was (1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure zu einem potenziellen Kandidaten für neuroprotektive Medikamente macht .
Herstellungsmethoden
Die Synthese von (1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure beinhaltet die Verwendung von 1,3-Diazaspiro[4.4]nonan-7,8-dicarbonsäure, 2,4-Dioxo- als Ausgangsmaterial . Die Reaktionsbedingungen und die spezifischen Schritte für die Synthese sind in der chemischen Literatur detailliert beschrieben, beinhalten aber im Allgemeinen mehrere Schritte chemischer Reaktionen, einschließlich Schutz und Entschützung von funktionellen Gruppen sowie Reinigungsprozesse, um das Endprodukt in hoher Reinheit zu erhalten.
Wissenschaftliche Forschungsanwendungen
(1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung. Es wird in Studien im Zusammenhang mit Neuroprotektion verwendet, da gezeigt wurde, dass es die Glutamatfreisetzung reduziert und Neuronen vor Exzitotoxizität schützt . In Biologie und Medizin wird es auf sein Potenzial zur Behandlung von Erkrankungen wie Epilepsie, Angstzuständen und Parkinson-Krankheit untersucht . Seine Rolle bei der Modulation der glutamatergen Übertragung macht es zu einem wertvollen Werkzeug, um die Mechanismen verschiedener neurologischer Störungen zu verstehen .
Wirkmechanismus
Der Wirkmechanismus von (1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure beinhaltet seine Interaktion mit metabotropen Glutamatrezeptoren der Gruppe III, insbesondere mGluR4 und mGluR8 . Durch die Bindung an diese Rezeptoren hemmt es die Freisetzung von Glutamat, wodurch die exzitatorische Neurotransmission reduziert wird. Diese Wirkung wird angenommen, dass sie seinen neuroprotektiven Effekten zugrunde liegt, da eine übermäßige Glutamatfreisetzung mit neuronalen Schäden verbunden ist .
Wirkmechanismus
Target of Action
Acpt-I, also known as (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid, is primarily an agonist of the group III metabotropic glutamate receptors (mGluRs) . These receptors are known to modulate glutamatergic transmission, making them potential targets for neuroprotective drugs .
Mode of Action
This compound interacts with its targets, the group III mGluRs, to reduce glutamatergic transmission by inhibiting glutamate release . This interaction and the resulting changes in glutamatergic transmission are believed to play a significant role in the neuroprotective potential of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of glutamatergic transmission. By acting as an agonist on group III mGluRs, this compound inhibits the release of glutamate, thereby reducing glutamatergic transmission . This mechanism is thought to play a key role in mediating the neuroprotective effect of this compound .
Pharmacokinetics
It’s known that this compound can be applied in different concentrations and times after exposure to kainate (ka), a neurotoxin . This suggests that this compound may have a flexible pharmacokinetic profile that allows it to be effective under different conditions and timings.
Result of Action
The action of this compound results in significant neuroprotective effects. In vitro and in vivo studies have shown that this compound can attenuate KA-induced LDH release, increase cell viability, and inhibit caspase-3 activity in both cortical and hippocampal cell cultures . Moreover, this compound has been found to prevent KA-induced neuronal damage in a dose-dependent manner .
Action Environment
It’s worth noting that the neuroprotective effects of this compound have been observed in both in vitro and in vivo environments, suggesting that it may be effective in a variety of biological contexts .
Biochemische Analyse
Biochemical Properties
Acpt-I plays a crucial role in biochemical reactions by interacting with group III metabotropic glutamate receptors (mGluRs), particularly mGluR4a and mGluR8 . These receptors are involved in reducing glutamatergic transmission by inhibiting glutamate release . This compound’s interaction with these receptors leads to a decrease in excitotoxicity, which is a major contributor to neuronal damage in various neurodegenerative conditions . The compound’s neuroprotective effects are mediated through its ability to inhibit caspase-3 activity and reduce lactate dehydrogenase (LDH) release in neuronal cell cultures .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In primary neuronal cell cultures, this compound has been shown to increase cell viability and inhibit caspase-3 activity, thereby reducing cell death . The compound also diminishes glutamate release in the hippocampus, which is crucial for preventing excitotoxicity . Additionally, this compound influences cell signaling pathways by modulating the activity of group III mGluRs, leading to neuroprotective outcomes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to group III mGluRs, specifically mGluR4a and mGluR8 . This binding inhibits the release of glutamate, thereby reducing excitotoxicity . This compound’s neuroprotective effects are also mediated through the inhibition of caspase-3 activity and reduction of LDH release in neuronal cells . Furthermore, this compound’s interaction with these receptors leads to the modulation of downstream signaling pathways, contributing to its neuroprotective and anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can significantly attenuate kainate-induced neuronal damage when administered 30 minutes to 3 hours after exposure . The neuroprotective effects of this compound are dose-, time-, and structure-dependent, highlighting the importance of optimizing its administration for maximum efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that this compound can prevent kainate-induced neuronal damage in a dose-dependent manner . Higher doses of this compound have been shown to significantly reduce the size of neuronal degeneration in the hippocampus . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate glutamatergic transmission. The compound interacts with group III mGluRs, leading to the inhibition of glutamate release . This interaction plays a crucial role in reducing excitotoxicity and promoting neuroprotection . Additionally, this compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its neuroprotective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its neuroprotective effects at the appropriate sites within the cell . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action .
Vorbereitungsmethoden
The synthesis of (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material . The reaction conditions and specific steps for the synthesis are detailed in chemical literature, but generally involve multiple steps of chemical reactions including protection and deprotection of functional groups, as well as purification processes to obtain the final product in high purity.
Analyse Chemischer Reaktionen
(1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich ihre funktionellen Gruppen betreffen. Es kann an Oxidations- und Reduktionsreaktionen sowie an Substitutionsreaktionen teilnehmen. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
(1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure ist unter den Agonisten metabotroper Glutamatrezeptoren der Gruppe III einzigartig aufgrund seiner spezifischen Bindungsaffinität und -wirksamkeit . Ähnliche Verbindungen umfassen (RS)-alpha-Cyclopropyl-4-phosphonophenylglycin und andere Agonisten von mGlu-Rezeptoren der Gruppe III . (1S,3R,4S)-1-Aminocyclopentan-1,2,4-tricarbonsäure zeichnet sich durch seine starken neuroprotektiven Wirkungen und seine Fähigkeit aus, die glutamaterge Übertragung dosisabhängig zu modulieren .
Eigenschaften
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.